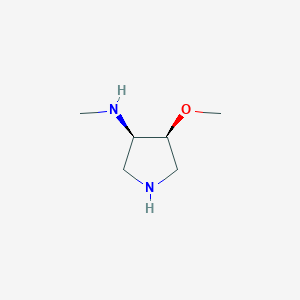
(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine, commonly known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MEM is a chiral molecule that belongs to the class of pyrrolidine derivatives.
Applications De Recherche Scientifique
MEM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, MEM has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and addiction. In neuroscience, MEM has been used as a tool to study the role of neurotransmitters such as dopamine and norepinephrine in the brain. Additionally, MEM has been investigated as a potential ligand for various receptors, including adrenergic and serotonin receptors.
Mécanisme D'action
The mechanism of action of MEM is not fully understood, but it is believed to act as a partial agonist at adrenergic and serotonin receptors. Additionally, MEM has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
MEM has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and decreased anxiety and depression-like behaviors. Additionally, MEM has been shown to have analgesic properties and can reduce pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MEM in lab experiments is its high potency and selectivity, which allows for precise modulation of neurotransmitter systems. Additionally, MEM is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using MEM is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research involving MEM. One potential area of research is the development of MEM-based drugs for the treatment of various diseases, including depression, anxiety, and addiction. Additionally, further studies are needed to fully understand the mechanism of action of MEM and its potential applications in neuroscience. Finally, there is a need for the development of more cost-effective synthesis methods for MEM to facilitate its use in large-scale experiments.
Méthodes De Synthèse
MEM can be synthesized using various methods, including the reductive amination of pyrrolidine with formaldehyde and methanol. The reaction is catalyzed by a reducing agent such as sodium borohydride. The resulting product is purified using chromatography techniques to obtain pure MEM.
Propriétés
Numéro CAS |
150659-80-6 |
|---|---|
Nom du produit |
(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine |
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
(3R,4S)-4-methoxy-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2O/c1-7-5-3-8-4-6(5)9-2/h5-8H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clé InChI |
FHCMZTOUVZUHAP-RITPCOANSA-N |
SMILES isomérique |
CN[C@@H]1CNC[C@@H]1OC |
SMILES |
CNC1CNCC1OC |
SMILES canonique |
CNC1CNCC1OC |
Synonymes |
3-Pyrrolidinamine,4-methoxy-N-methyl-,(3R,4S)-rel-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)
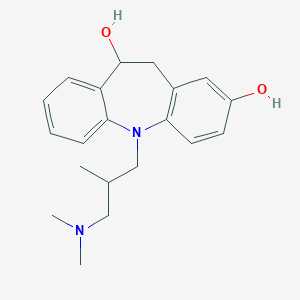
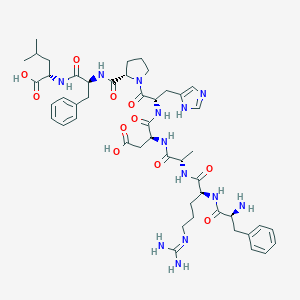
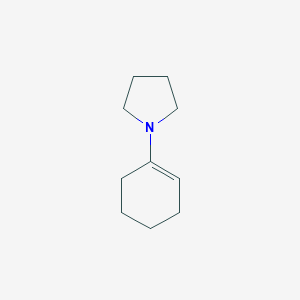
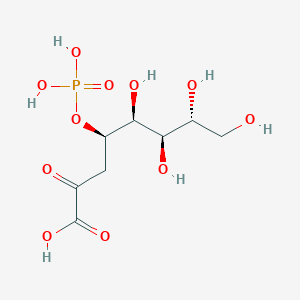



![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)
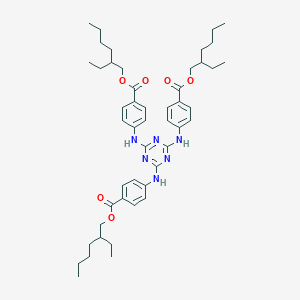
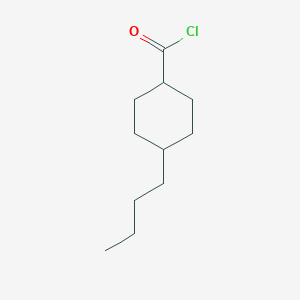
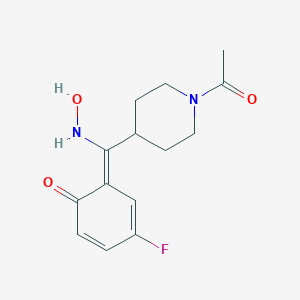
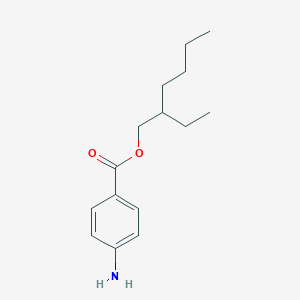
![4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol](/img/structure/B125869.png)